2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1157050-15-1
VCID: VC3350427
InChI: InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2
SMILES: C1CN(S(=O)(=O)C1)CCBr
Molecular Formula: C5H10BrNO2S
Molecular Weight: 228.11 g/mol

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

CAS No.: 1157050-15-1

Cat. No.: VC3350427

Molecular Formula: C5H10BrNO2S

Molecular Weight: 228.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione - 1157050-15-1

Specification

CAS No. 1157050-15-1
Molecular Formula C5H10BrNO2S
Molecular Weight 228.11 g/mol
IUPAC Name 2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide
Standard InChI InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2
Standard InChI Key HBTCMPVZDRHOAM-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)C1)CCBr
Canonical SMILES C1CN(S(=O)(=O)C1)CCBr

Introduction

Chemical Identity and Structural Properties

2-(2-Bromoethyl)-1,2-thiazolidine-1,1-dione belongs to the class of thiazolidine compounds, characterized by a five-membered ring containing both nitrogen and sulfur atoms. The compound features a bromoethyl group attached to the nitrogen atom of the thiazolidine ring, with two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group.

Chemical Identifiers and Basic Properties

The compound is uniquely identified through various chemical notation systems and possesses specific physical properties that distinguish it from related compounds, as detailed in Table 1.

PropertyValue
PubChem CID43620015
Molecular FormulaC5H10BrNO2S
Molecular Weight228.11 g/mol
IUPAC Name2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide
InChIInChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2
InChIKeyHBTCMPVZDRHOAM-UHFFFAOYSA-N
SMILESC1CN(S(=O)(=O)C1)CCBr

Table 1: Chemical identifiers and basic properties of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

Structural Features

The structure of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione is characterized by several key features:

  • A five-membered thiazolidine ring containing nitrogen and sulfur atoms

  • Two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group (S=O)

  • A 2-bromoethyl substituent attached to the nitrogen atom

  • A saturated ring system with sp3 hybridized carbon atoms

These structural elements contribute to the compound's chemical reactivity and potential biological activities. The bromoethyl group, in particular, serves as a reactive handle that could potentially be utilized for further chemical modifications .

Comparison with Related Thiazolidine Compounds

Structural Comparison with Thiazolidine-2,4-dione Derivatives

The compound 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione differs structurally from the more extensively studied thiazolidine-2,4-dione derivatives. While both contain a five-membered thiazolidine ring, they differ in their oxidation state and the position of carbonyl groups.

In 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, the sulfur atom is oxidized to form a sulfonyl group (S=O), whereas in thiazolidine-2,4-dione derivatives, the sulfur remains unoxidized, and two carbonyl groups are positioned at C-2 and C-4 of the ring .

Comparison with 3-(2-Bromoethyl)thiazolidine-2,4-dione

A closely related compound, 3-(2-bromoethyl)thiazolidine-2,4-dione (CAS 37014-27-0), shares the bromoethyl substituent but differs in the core ring structure. The structural differences between these compounds are summarized in Table 2.

Feature2-(2-Bromoethyl)-1,2-thiazolidine-1,1-dione3-(2-Bromoethyl)thiazolidine-2,4-dione
Core StructureThiazolidine-1,1-dioxideThiazolidine-2,4-dione
Position of BromoethylN-2 positionN-3 position
Functional GroupsSulfonyl (S=O)Two carbonyl (C=O) groups
Molecular FormulaC5H10BrNO2SC5H6BrNO2S
Molecular Weight228.11 g/mol224.08 g/mol

Table 2: Structural comparison between 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione and 3-(2-bromoethyl)thiazolidine-2,4-dione

Analytical Characterization Methods

Spectroscopic Identification

For comprehensive characterization of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, several spectroscopic methods would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the chemical environment of hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the sulfonyl group (S=O stretching vibrations typically between 1350-1300 cm-1 and 1150-1100 cm-1).

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for assessing the purity of synthesized 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione and monitoring reactions during its synthesis.

Current Research Status and Future Perspectives

Research Gaps

Based on the provided search results, there appears to be limited published research specifically focusing on 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione. This represents a significant gap in the chemical literature, presenting opportunities for:

  • Development of efficient synthetic routes

  • Comprehensive characterization of physical and chemical properties

  • Exploration of biological activities and structure-activity relationships

  • Investigation of potential applications in pharmaceutical or materials science

Future Research Directions

Future research on 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione could explore:

  • Optimization of synthetic methodologies

  • Detailed investigation of chemical reactivity, particularly of the bromoethyl group

  • Screening for biological activities against various targets

  • Structure-activity relationship studies through the synthesis of analogs with modified substituents

  • Computational studies to predict properties and potential applications

Such research would contribute valuable knowledge to the understanding of this compound and its potential applications in various fields.

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